molecular formula C12H9N3 B135153 1,10-Phenanthrolin-5-amine CAS No. 54258-41-2

1,10-Phenanthrolin-5-amine

Cat. No.: B135153
CAS No.: 54258-41-2
M. Wt: 195.22 g/mol
InChI Key: DKPSSMOJHLISJI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,10-Phenanthrolin-5-amine interacts with various enzymes, proteins, and other biomolecules. It is activated in an F420-dependent manner, resulting in the formation of 1,10-phenanthroline and this compound as major metabolites in bacteria . The nature of these interactions is crucial for the compound’s role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to kill naturally resistant intracellular bacteria by inducing autophagy in macrophages . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is activated in an F420-dependent manner, leading to the formation of its major metabolites .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, oral daily dosing with this compound significantly reduces the amyloid plaque burden in transgenic mice that model Alzheimer’s disease .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Phenanthrolin-5-amine can be synthesized through several methods. One common synthetic route involves the reaction of 1,10-phenanthroline with ammonia under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,10-Phenanthrolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce alkyl or acyl derivatives .

Properties

IUPAC Name

1,10-phenanthrolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPSSMOJHLISJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345775
Record name 1,10-Phenanthrolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54258-41-2
Record name 1,10-Phenanthrolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,10)Phenanthrolin-5-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In 20 ml of dimethylformamide was dissolved 0.26 g (0.8 mmol) of Compound (1), which is 4-(5,6-dimethoxybenzothiazolyl)benzoic acid. Further, 0.12 ml (0.9 mmol) of isobutyl chloroformate and 0.16 ml (0.9 mmol) of ethyl diisopropylamine were added thereto, followed by stirring at room temperature for 1 hour. Then, 0.10 g (0.9 mmol) of 6-aminohexanol was added thereto, followed by stirring for 1 hour and a half. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography to obtain 0.15 g of Compound (2).
Name
4-(5,6-dimethoxybenzothiazolyl)benzoic acid
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0 (± 1) mol
Type
reactant
Reaction Step One
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0.12 mL
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reactant
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0.16 mL
Type
reactant
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0.1 g
Type
reactant
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[Compound]
Name
Compound ( 1 )
Quantity
0.26 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In 3.0 ml of acetic acid was dissolved 1.37 g (5.8 mmol) of 5-nitro-1,10-phenanthroline. A solution prepared by dissolving 1.08 g (4.8 mmol) of stannic chloride (II) dihydrate in 2.2 ml of concentrated hydrochloric acid was added dropwise thereto, followed by stirring at 100° C. for 2 hours. The reaction mixture was made alkaline with a NaOH aqueous solution and extracted with chloroform. After chloroform was distilled off under reduced pressure, a yellow solid was obtained. This was recrystallized from tetrahydrofurane-hexane to obtain 0.75 g (66%) of the desired 5-amino-1,10-phenanthroline (Compound (2)).
[Compound]
Name
stannic chloride
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
solvent
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0 (± 1) mol
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1.37 g
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3 mL
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Synthesis routes and methods III

Procedure details

A magnetically stirred solution of 5nitro-1, 10-phenanthroline (2,.01 g, 8.93 mmol) and tin(II) chloride dihydrate (6.05 g, 26.81 mmol) was heated to reflux for 3 h in ethanol (100 mL) and then concentrated in vacuo to give a viscous residue. The residue was treated with concentrated NaOH and then extracted with CHCl3 (3×50 mL). The organic layer was separated, washed with water (2×50 mL) and brine (1×50 mL), dried over anhydrous sodium sulfate, and then concentrated in vacuo to afford 1.08 g (62%) of the amine as a tan solid: m.p. 255-258 C; MS(fab):m/e 196 (MH+).
Quantity
8.93 mmol
Type
reactant
Reaction Step One
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6.05 g
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reactant
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0 (± 1) mol
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100 mL
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Yield
62%

Synthesis routes and methods IV

Procedure details

This compound was synthesized by the reduction of 5-nitro-1,10-phenanthroline. The procedure was manipulated under argon. To a suspension of 5-nitro-1,10-phenanthroline (2.06 g, 9.0 mmol) and 10% Pd/C (0.280 g) in 90 ml of 95% EtOH, hydrazine hydrate (2.0 ml, 42 mmol) was added dropwise. The mixture was heated for 3 h at 70° C. and then filtered hot through a glass-fiber filter to remove the catalyst. The yellow solution was concentrated to 25 ml and left at 4° C. for 24 hours. The precipitate was filtered off, washed with cold Et2O, and dried under vacuum for 24 hours to give 1.425 g of product (81%). 1H-NMR (DMSO-d6): δ=9.08 (m, 1H), 8.71 (m, 2H), 8.06 (m, 1H), 7.75 (q, 1H), 7.52 (q, 1H), 6.90 (s, 1H), 6.17 ppm (d, NH2). 13C-NMR (DMSO-d6): δ=149.3, 146.2, 144.8, 142.7, 140.5, 132.7, 130.8, 123.2, 122.0, 101.8 ppm.
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Type
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Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.28 g
Type
catalyst
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Yield
81%

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